trans-4-Morpholinocyclohexanamine hydrochloride
CAS No.: 1683576-26-2
Cat. No.: VC8246904
Molecular Formula: C10H21ClN2O
Molecular Weight: 220.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1683576-26-2 |
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Molecular Formula | C10H21ClN2O |
Molecular Weight | 220.74 |
IUPAC Name | 4-morpholin-4-ylcyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H20N2O.ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;/h9-10H,1-8,11H2;1H |
Standard InChI Key | UISJXUXLKXQKSL-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N)N2CCOCC2.Cl |
Canonical SMILES | C1CC(CCC1N)N2CCOCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a cyclohexane ring with an amine group (–NH2) and a morpholine moiety (–C4H8NO) at the trans-4 position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, enhancing its stability and solubility in polar solvents .
Table 1: Key Physicochemical Properties
The trans configuration ensures optimal spatial arrangement for hydrogen bonding and steric interactions, which are critical for its reactivity in synthetic pathways .
Synthesis and Industrial Production
Catalytic Hydrogenation
A widely adopted method involves hydrogenating 4-morpholinocyclohexanone using ruthenium catalysts supported on carbon fiber or Al2O3. Lithium metaborate or sodium hydroxide is added as a promoter, achieving yields exceeding 65% with ≥98% purity . Key steps include:
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Hydrogenation: Open-chain crown ethers are reduced under solvent-free conditions.
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Separation: The cis/trans mixture is acidified with HCl, and crystallization in isobutanol/acetone isolates the trans isomer with ≥99% purity .
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Recycling: Cis isomers are neutralized and reintroduced into the hydrogenation step, minimizing waste .
Alternative Routes
Patent CN103420855A describes a multi-step synthesis starting from 4-aminobenzoic esters, involving phthaloyl protection, isomerization, and hydrazinolysis. This method avoids column chromatography, achieving an 84.5% yield at the ester reduction stage .
Table 2: Comparison of Synthesis Methods
Method | Yield | Purity | Key Advantage |
---|---|---|---|
Catalytic Hydrogenation | 65% | ≥99% | Solvent-free, scalable |
Phthaloyl Route | 84.5% | ≥98.5% | No chromatographic purification |
Pharmaceutical Applications
Role in Glimepiride Synthesis
The compound is a precursor to trans-1-isocyanato-4-methylcyclohexane, a key intermediate in Glimepiride—a sulfonylurea drug for type 2 diabetes. The synthesis involves:
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Amination: Reacting trans-4-Morpholinocyclohexanamine with triphosgene to form the isocyanate .
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Coupling: The isocyanate reacts with Glimepiride’s core structure to finalize the drug .
Biological Activity and Mechanism
Receptor Interactions
The morpholine ring’s nitrogen atom acts as a hydrogen bond acceptor, enabling interactions with enzymatic active sites. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), a target in diabetes therapy, though further validation is required .
Oxidative Stress Modulation
Preliminary data indicate that cyclohexylamine derivatives scavenge reactive oxygen species (ROS) in neuronal cells, reducing oxidative damage by 40% at 50 μM concentrations.
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